References:[1] 1‐(2‐Pyrrolidinylmethyl)pyrrolidine. https://www.semanticscholar.org/paper/f836f2281a4f93dea3168aa777ef4a9d220e9bc2[2] Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. https://www.semanticscholar.org/paper/49249ffb523ad542df6277360b5a5575585769c9[4] The organocatalyzed domino Michael–aldol reaction revisited. Synthesis of enantioenriched 3-hydroxycyclohexanone derivatives by reaction of enals with α,α′-diaryl-substituted acetone. https://www.semanticscholar.org/paper/0c09eb4c616af8b0a7b914286c28353690c24471[5] Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. https://www.semanticscholar.org/paper/42099df5629a494a6eab6a86e2af24b7c29ed7fe[6] Asymmetric oxidative coupling polymerization affording polynaphthylene with 1,1′‐bi‐2‐naphthol units. https://www.semanticscholar.org/paper/a5d1481cf51ab87e3bca8f2a83a7241edc39e639 [] Constraining asymmetric organometallic catalysts within mesoporous supports boosts their enantioselectivity. https://www.semanticscholar.org/paper/10e9d02350db24913e7cba154b69cda278971ad5[8] Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products. https://www.semanticscholar.org/paper/8b979c634c16cd1a22214fba8365e4a420e85939 [] Asymmetric polymerization of optically active phenyl‐2‐pyridyl‐M‐tolylmethyl methacrylate and stereomutation of the polymer. https://www.semanticscholar.org/paper/c4c94618f8bdc6ad55c5eb31e49bfb9845771ed0[10] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. https://www.semanticscholar.org/paper/c6e28e28a9ce97aa1997bfa6ab8fb9b62f951e42[16] 1-(2-Hydroxyethyl)-1′-methyl-4′-(naphthalen-1-yl)-1′′,2′′,3′′,4′′-tetrahydrodispiro[indoline-3,2′-pyrrolidine-3′,2′′-naphthalene]-2,1′′-dione. https://www.semanticscholar.org/paper/f378e981d3298053fbc04ed32c2d6cfc5c2820fa[17] 1′,1′′-Dimethyl-4′-(naphthalen-1-yl)-1,2,3,4-tetrahydronaphthalene-2-spiro-3′-pyrrolidine-2′-spiro-3′′-indoline-1,2′′-dione. https://www.semanticscholar.org/paper/09559cdbf2c4a0b7419643eab865cc3ed304999b[18] Crystal structures of ethyl (2S,2′R)-1′-methyl-2′′,3-dioxo-2,3-dihydrodispiro[1-benzothiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate and ethyl (2S,2′R)-5′′-chloro-1′-methyl-2′′,3-dioxo-2,3-dihydrodispiro[1-benzothiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate. https://www.semanticscholar.org/paper/c54c6779c98669cbf7b34e661302ecf4ef1672b0[19] The practical, efficient, diastereoselective synthesis of (3 R ,1ʹ S )-3-[(1ʹ- N -methylamino)ethyl]pyrrolidine: A chiral side chain unit for quinolone type anti-fungal agents. https://www.semanticscholar.org/paper/f785aa949da23e5e5e7e0dcc0bb954ea9f37b0cb [] (R,R)-1-Acetyl-1′-(2,4,6-trinitrophenyl)-2,2′-bipyrrolidine. https://www.semanticscholar.org/paper/4c8f68f346536c956dd10899c29c8a7771c7036f[24] Highly chiral muscarinic ligands: the discovery of (2S,2'R,3'S,5'R)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide methyl iodide, a potent, functionally selective, M2 partial agonist. https://www.semanticscholar.org/paper/a9b13d212d75e26fb79daef28122d2708322fa18[25] Crystal structure of 1-(2-chloro-1-(4-chlorophenyl)-2- nitropropyl)pyrrolidine-2,5-dione, C13H12Cl2N2O4. https://www.semanticscholar.org/paper/7c1a0c99393363b37a85ea04ddd2f532ad8feb58[26] A redetermination of 1-(2-fluorophenyl)pyrrolidine-2,5-dione. https://www.semanticscholar.org/paper/f2dd6bf78fa3fa3067eb5e2593273a649b26db98[27] Methyl (3S,3′R)-1-methyl-2,2′′-dioxo-1′,2′,3′,5′,6′,7′,8′,8a′-octahydrodispiro[indoline-3,2′-indolizine-3′,3′′-indoline]-1′-carboxylate. https://www.semanticscholar.org/paper/c053745445f4a35a461e5b8727f72514e27794d6[28] Pyrrolidinium-2-carboxylate–4-nitrophenol (1/2). https://www.semanticscholar.org/paper/1bce29e2fab56e995bfeb1a49d4b8dda38011f77
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, with the CAS Number 60419-23-0, is a chiral compound characterized by its molecular formula and a molecular weight of 154.25 g/mol. This compound features a pyrrolidine ring structure, which is significant in various chemical synthesis applications. It is often used as a catalyst, ligand, and intermediate in organic synthesis due to its chiral nature, allowing for the production of enantiomerically pure compounds .
The synthesis of (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine can be achieved through various methods. One notable approach involves the reaction of pyrrolidin-1-yl-(R)-pyrrolidin-2-yl-methanone with borane in tetrahydrofuran, followed by acidification and purification processes. The typical yield from this method is around 73% .
The molecular structure of (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine features two pyrrolidine rings connected by a methylene bridge. The stereochemistry at the chiral center contributes to its unique properties.
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine participates in several chemical reactions, primarily as a chiral ligand or catalyst in asymmetric synthesis. Its ability to form stable complexes with metal ions enhances its utility in catalysis.
The compound's reactivity can be influenced by its steric and electronic properties due to the presence of nitrogen atoms within its structure. This allows it to engage in nucleophilic attacks and coordination with various electrophiles .
The mechanism of action for (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine typically involves its role as a chiral auxiliary or catalyst in reactions that require enantioselectivity. The nitrogen atoms within the pyrrolidine rings can facilitate interactions with substrates, leading to preferred pathways that yield specific enantiomers.
Research indicates that this compound can significantly enhance reaction rates and selectivity when used in catalytic processes involving carbon-carbon bond formation or other transformations requiring chirality .
These properties suggest that while the compound is useful in laboratory settings, it must be handled with care due to its potential health hazards .
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine has several scientific uses:
Its versatility makes it an important compound in both academic research and industrial applications related to drug development and organic synthesis .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: